1-Bromo-4-(4-methoxyphenoxy)benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(4-methoxyphenoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-15-11-6-8-13(9-7-11)16-12-4-2-10(14)3-5-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDDBZWQRJRRBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Bromo-4-(4-methoxyphenoxy)benzene CAS number and properties
An In-Depth Technical Guide to 1-Bromo-4-(4-methoxyphenoxy)benzene
Compound Identification and Overview
IUPAC Name: 1-bromo-4-(4-methoxyphenoxy)benzene[2]
Synonyms: Benzene, 1-bromo-4-(4-methoxyphenoxy)-[2]
Molecular Formula: C₁₃H₁₁BrO₂[2]
Molecular Weight: 279.13 g/mol [2]
1-Bromo-4-(4-methoxyphenoxy)benzene is a diaryl ether derivative that serves as a valuable building block in organic synthesis. Its structure, featuring a bromoaryl group and a methoxy-substituted phenoxy moiety, offers multiple sites for chemical modification. This versatility makes it a key intermediate in the development of complex molecular architectures, including pharmaceutical agents and advanced materials.[3] The presence of the bromine atom allows for various cross-coupling reactions, while the ether linkage provides structural stability and influences the molecule's overall conformation and electronic properties.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Bromo-4-(4-methoxyphenoxy)benzene is provided in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in different environments.
| Property | Value | Source |
| CAS Number | 42203-37-2 | [1][2] |
| Molecular Formula | C₁₃H₁₁BrO₂ | [2] |
| Molecular Weight | 279.13 g/mol | [2] |
| Canonical SMILES | COC1=CC=C(C=C1)OC2=CC=C(Br)C=C2 | [2] |
| InChI Key | RBDDBZWQRJRRBN-UHFFFAOYSA-N | [2] |
Synthesis and Mechanistic Insights
The synthesis of 1-Bromo-4-(4-methoxyphenoxy)benzene and related diaryl ethers is typically achieved through nucleophilic aromatic substitution, most commonly via an Ullmann condensation or a similar copper-catalyzed reaction. A plausible and commonly employed synthetic route involves the reaction of 4-bromophenol with a suitable methoxy-substituted aryl halide or the reaction of a bromo-substituted phenol with anisole.
A representative synthesis for a structurally similar compound, 1-bromo-4-(4-(methylsulfonyl)phenoxy)benzene, involves the reaction of 4-chlorophenyl methyl sulfone with 4-bromophenol in the presence of a base like potassium carbonate (K₂CO₃) and a high-boiling polar solvent such as sulfolane.[4] This reaction is heated to facilitate the nucleophilic substitution.[4]
A generalized synthetic workflow for producing diaryl ethers like 1-Bromo-4-(4-methoxyphenoxy)benzene is illustrated below.
Caption: Generalized Ullmann condensation for the synthesis of 1-Bromo-4-(4-methoxyphenoxy)benzene.
Experimental Protocol: Synthesis of a Related Diaryl Ether
The following protocol for the synthesis of 1-bromo-4-(4-(methylsulfonyl)phenoxy)benzene can be adapted for the synthesis of the title compound.[4]
-
Reaction Setup: A mixture of 4-chlorophenyl methyl sulfone (0.0500 mole), 4-bromophenol (0.0750 mole), and potassium carbonate (0.0750 mole) is prepared in 150 ml of sulfolane.[4]
-
Heating: The reaction mixture is heated at 150°C for 5.5 hours and then at 160°C for 3.5 hours.[4]
-
Quenching and Precipitation: After cooling, the reaction mixture is poured into a solution of 200 ml of 20% aqueous NaOH and 400 ml of water.[4]
-
Isolation and Purification: The resulting crystalline product is collected by filtration, washed thoroughly with water, and dried.[4] Recrystallization from ethanol can be performed for further purification.[4]
Applications in Scientific Research
1-Bromo-4-(4-methoxyphenoxy)benzene and its analogs are valuable precursors in several areas of research, particularly in medicinal chemistry and materials science.
Medicinal Chemistry and Drug Discovery
The diaryl ether scaffold is a common motif in many biologically active molecules. The ability to functionalize the bromo- and methoxy- ends of 1-Bromo-4-(4-methoxyphenoxy)benzene allows for the systematic exploration of structure-activity relationships (SAR).[3] For instance, related benzothiazole derivatives incorporating a methoxyphenoxybenzene moiety have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes relevant to the treatment of diabetes mellitus.[5] The introduction of bromine into molecular structures is a known strategy in drug design to enhance binding affinity and modulate pharmacokinetic properties.[6]
Caption: Role as a scaffold in the synthesis of bioactive molecules.
Materials Science
The rigid structure of diaryl ethers makes them suitable components for the synthesis of high-performance polymers, liquid crystals, and organic frameworks.[3] The pentadecyl-substituted analog, 1-bromo-4-(4′-bromophenoxy)-2-pentadecylbenzene, derived from cashew nut shell liquid (a renewable resource), highlights the use of such compounds as precursors to monomers for high-performance polymers with enhanced processability.[7]
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the methoxy-substituted ring would appear as two doublets in the range of δ 6.8-7.0 ppm. The protons on the bromo-substituted ring would also appear as two doublets, likely shifted slightly downfield, in the range of δ 7.0-7.5 ppm. A singlet corresponding to the methoxy group protons would be observed around δ 3.8 ppm.
-
¹³C NMR: The carbon NMR spectrum would display signals for all 13 carbon atoms. The carbon bearing the methoxy group would resonate around δ 55-56 ppm. The aromatic carbons would appear in the region of δ 115-160 ppm. The carbon attached to the bromine atom would be expected in the upfield region of the aromatic signals.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Safety, Handling, and Storage
As a bromo-aromatic compound, 1-Bromo-4-(4-methoxyphenoxy)benzene should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound was not found, general guidelines for related chemicals should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11] Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][12]
-
First Aid:
-
In case of skin contact: Wash off immediately with plenty of water.[12]
-
In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[10][12]
-
If inhaled: Move the person to fresh air.[12]
-
If swallowed: Do NOT induce vomiting. Seek immediate medical attention.[12]
-
References
-
Cheméo. Chemical Properties of Benzene, 1-bromo-4-methoxy- (CAS 104-92-7). [Link]
-
NIST. Benzene, 1-bromo-4-methoxy-. [Link]
-
PubChem. 1-Bromo-4-phenylmethoxybenzene | C13H11BrO | CID 138835. [Link]
-
PubChem. 1-Bromo-4-(methoxymethoxy)benzene | C8H9BrO2 | CID 10465919. [Link]
-
NIST. Benzene, 1-bromo-4-methoxy- Mass Spectrum. [Link]
-
Beilstein Journals. Supplementary Information. [Link]
-
SIELC Technologies. Benzene, 1-bromo-4-methoxy-. [Link]
-
NIST. Benzene, 1-bromo-4-methoxy- IR Spectrum. [Link]
-
PrepChem.com. Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene. [Link]
-
PubChem. 1-Bromo-4-[1-(4-methoxyphenyl)ethyl]benzene | C15H15BrO | CID 12408750. [Link]
-
MDPI. Probing Combined Experimental and Computational Profiling to Identify N-(benzo[d]thiazol-2-yl) Carboxamide Derivatives: A Path to Potent α-Amylase and α-Glucosidase Inhibitors for Treating Diabetes Mellitus. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
- Google Patents. Novel 1-bromo-4-(4'-bromophenoxy)
-
Georganics. 1-Bromo-4-(methoxymethyl)benzene - High purity. [Link]
-
Chemsrc. 1-bromo-4-(4-hexoxyphenyl)benzene | CAS#:63619-64-7. [Link]
-
US EPA. Benzene, 1-bromo-4-phenoxy- - Substance Details. [Link]
-
PMC. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. [Link]
-
Journal of the Brazilian Chemical Society. Introducing bromine to the molecular structure as a strategy for drug design. [Link]
Sources
- 1. 42203-37-2|1-Bromo-4-(4-methoxyphenoxy)benzene|BLD Pharm [bldpharm.com]
- 2. 42203-37-2 | 1-Bromo-4-(4-methoxyphenoxy)benzene - AiFChem [aifchem.com]
- 3. 1-Bromo-4-[4-(bromomethyl)phenoxy]benzene|RUO [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 7. US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof - Google Patents [patents.google.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. rsc.org [rsc.org]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
Spectroscopic Analysis of 1-Bromo-4-(4-methoxyphenoxy)benzene: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-(4-methoxyphenoxy)benzene is a diaryl ether of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a brominated phenyl ring linked via an ether oxygen to a methoxy-substituted phenyl ring, provides a versatile scaffold for the development of novel compounds. The bromine atom serves as a key functional handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of diverse molecular fragments. The methoxy group, on the other hand, modulates the electronic properties and can influence the biological activity of derivative compounds.
Accurate structural elucidation and purity assessment of 1-Bromo-4-(4-methoxyphenoxy)benzene are paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS). A detailed interpretation of the anticipated spectra is presented to facilitate its unambiguous identification.
Molecular Structure and Atom Numbering
To facilitate the discussion of the NMR data, a standardized atom numbering system is employed for the molecular structure of 1-Bromo-4-(4-methoxyphenoxy)benzene.
Caption: Molecular structure of 1-Bromo-4-(4-methoxyphenoxy)benzene with atom numbering.
Note on Data Availability: As of the latest search, publicly accessible, experimentally-derived ¹H NMR, ¹³C NMR, and mass spectrometry data for 1-Bromo-4-(4-methoxyphenoxy)benzene (CAS 42203-37-2) are not available in standard spectroscopic databases. The following sections are therefore based on predicted values and analysis of structurally similar compounds. This guide will be updated as experimental data becomes available.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a fundamental technique for the structural elucidation of organic molecules. The ¹H NMR spectrum of 1-Bromo-4-(4-methoxyphenoxy)benzene is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy group protons.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.40 | Doublet | 2H | H-3, H-5 |
| ~ 6.95 | Doublet | 2H | H-2, H-6 |
| ~ 7.05 | Doublet | 2H | H-2', H-6' |
| ~ 6.90 | Doublet | 2H | H-3', H-5' |
| ~ 3.80 | Singlet | 3H | -OCH₃ |
Interpretation of the ¹H NMR Spectrum
-
Aromatic Region (δ 6.5-8.0 ppm): The spectrum will display signals for the eight aromatic protons. Due to the symmetry of both phenyl rings, a simplified pattern is expected.
-
The protons on the brominated ring (H-2, H-3, H-5, H-6) will likely appear as two distinct doublets. The protons ortho to the bromine atom (H-3, H-5) are expected to be downfield (around δ 7.40 ppm) due to the deshielding effect of the halogen. The protons meta to the bromine (H-2, H-6) will be slightly more shielded and are anticipated around δ 6.95 ppm.
-
The protons on the methoxy-substituted ring (H-2', H-3', H-5', H-6') will also likely present as two doublets. The protons ortho to the methoxy group (H-3', H-5') are expected to be upfield (around δ 6.90 ppm) due to the electron-donating nature of the methoxy group. The protons meta to the methoxy group (H-2', H-6') are predicted to be slightly downfield from these, around δ 7.05 ppm.
-
-
Aliphatic Region (δ 0-5.0 ppm):
-
A sharp singlet peak with an integration of three protons is expected around δ 3.80 ppm, which is characteristic of the methoxy (-OCH₃) group protons.
-
Caption: Standard experimental workflow for obtaining a ¹H NMR spectrum.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides valuable information about the carbon framework of a molecule. The ¹³C NMR spectrum of 1-Bromo-4-(4-methoxyphenoxy)benzene is expected to show ten distinct signals, eight for the aromatic carbons and two for the aliphatic carbons (one for the methoxy group and one for the carbon attached to the ether oxygen).
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 158.0 | C-4' |
| ~ 155.0 | C-1 |
| ~ 150.0 | C-1' |
| ~ 132.5 | C-3, C-5 |
| ~ 122.0 | C-2', C-6' |
| ~ 120.0 | C-2, C-6 |
| ~ 116.0 | C-4 |
| ~ 115.0 | C-3', C-5' |
| ~ 55.5 | -OCH₃ |
Interpretation of the ¹³C NMR Spectrum
-
Aromatic Region (δ 100-160 ppm):
-
The carbon atoms directly attached to the electron-withdrawing oxygen and bromine atoms will be significantly affected. The carbon bearing the ether linkage on the brominated ring (C-1) is expected around δ 155.0 ppm.
-
The carbon directly bonded to the bromine atom (C-4) is anticipated to be shielded due to the "heavy atom effect" and appear upfield, around δ 116.0 ppm.
-
The carbons ortho and meta to the bromine (C-3/C-5 and C-2/C-6) will have distinct chemical shifts.
-
For the methoxy-substituted ring, the carbon attached to the ether oxygen (C-1') is expected around δ 150.0 ppm, while the carbon bearing the methoxy group (C-4') will be the most downfield, around δ 158.0 ppm.
-
The remaining aromatic carbons (C-2'/C-6' and C-3'/C-5') will appear in the typical aromatic region.
-
-
Aliphatic Region (δ 0-60 ppm):
-
A single peak around δ 55.5 ppm is characteristic of the methoxy carbon (-OCH₃).
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 1-Bromo-4-(4-methoxyphenoxy)benzene, electron ionization (EI) would be a common method.
Expected Mass Spectrometry Data
| m/z | Interpretation |
| 278/280 | Molecular ion [M]⁺ and [M+2]⁺ |
| 199 | [M - Br]⁺ |
| 171 | [M - Br - CO]⁺ |
| 123 | [C₇H₇O₂]⁺ |
| 108 | [C₇H₈O]⁺ |
| 92 | [C₆H₄O]⁺ |
| 77 | [C₆H₅]⁺ |
Interpretation of the Mass Spectrum
-
Molecular Ion Peak: The key feature in the mass spectrum will be the molecular ion peak. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z 278 (for ⁷⁹Br) and m/z 280 (for ⁸¹Br). This doublet is a definitive indicator of a monobrominated compound.
-
Major Fragmentation Pathways:
-
Loss of a bromine radical is a common fragmentation pathway, which would result in a fragment ion at m/z 199.
-
Subsequent loss of carbon monoxide (CO) from this fragment could lead to a peak at m/z 171.
-
Cleavage of the ether bond can lead to fragments corresponding to the two aromatic rings. For instance, a fragment at m/z 123 would correspond to the methoxyphenoxy cation, and a fragment at m/z 155/157 would correspond to the bromophenyl cation.
-
Caption: A simplified representation of potential fragmentation pathways for 1-Bromo-4-(4-methoxyphenoxy)benzene in mass spectrometry.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, and Mass Spectrometry data is essential for the unequivocal identification and characterization of 1-Bromo-4-(4-methoxyphenoxy)benzene. This guide provides the expected spectroscopic features based on established principles of chemical structure and spectroscopy. While awaiting publicly available experimental data, these predictions serve as a valuable reference for researchers working with this compound, aiding in the confirmation of its synthesis and the assessment of its purity. The unique spectroscopic signature, particularly the isotopic pattern in the mass spectrum and the distinct aromatic signals in the NMR spectra, allows for confident structural assignment.
References
At present, no direct peer-reviewed articles with the experimental spectroscopic data for 1-Bromo-4-(4-methoxyphenoxy)benzene could be located through the available search tools. This section will be updated with relevant citations as they become available.
Physical and chemical properties of 1-Bromo-4-(4-methoxyphenoxy)benzene
An In-depth Technical Guide to 1-Bromo-4-(4-methoxyphenoxy)benzene
Abstract
1-Bromo-4-(4-methoxyphenoxy)benzene is a diaryl ether of significant interest in synthetic organic chemistry and medicinal chemistry. Its molecular architecture, featuring a brominated aromatic ring coupled to a methoxy-substituted phenoxy group, presents a versatile scaffold for the construction of more complex molecular entities. The presence of the aryl bromide is particularly notable, as it serves as a highly effective functional handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most prominently palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, outlines a robust synthetic protocol, and discusses its applications as a key building block in modern drug discovery and materials science.
Molecular Identity and Structure
Correctly identifying a chemical entity is the foundational step for any laboratory work. 1-Bromo-4-(4-methoxyphenoxy)benzene is registered under CAS Number 42203-37-2.[1][2] Its fundamental properties are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 1-bromo-4-(4-methoxyphenoxy)benzene | [2] |
| CAS Number | 42203-37-2 | [1][2] |
| Molecular Formula | C₁₃H₁₁BrO₂ | [2] |
| Molecular Weight | 279.13 g/mol | [2] |
| Canonical SMILES | COC1=CC=C(C=C1)OC2=CC=C(Br)C=C2 | [2] |
| InChI Key | RBDDBZWQRJRRBN-UHFFFAOYSA-N | [2] |
The structure consists of two phenyl rings connected by an ether linkage. One ring is substituted with a bromine atom at the para position, while the other is substituted with a methoxy group, also at the para position. This arrangement provides distinct electronic and steric properties that govern its reactivity.
Caption: 2D structure of 1-Bromo-4-(4-methoxyphenoxy)benzene.
Physical Properties
The physical properties of a compound are critical for determining appropriate handling, storage, and reaction conditions. While extensive experimental data for this specific molecule is not widely published, the properties can be inferred from its structure and comparison to analogous compounds.
| Property | Value | Notes |
| Appearance | Expected to be a white to off-white solid. | Based on similar diaryl ethers like 4-Bromo-4'-methoxybiphenyl.[3] |
| Melting Point | 127.5-129°C | This value is for the related compound 1-bromo-4-(4-(methylsulfonyl)phenoxy)benzene, suggesting the target compound has a relatively high melting point due to its rigid, planar structure.[4] |
| Boiling Point | >350°C (Predicted) | High boiling point is expected due to the high molecular weight and aromatic nature. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone). | The molecule is largely nonpolar, leading to poor solubility in aqueous media but good solubility in common organic solvents. |
Chemical Properties and Reactivity
The reactivity of 1-Bromo-4-(4-methoxyphenoxy)benzene is dominated by the aryl bromide functional group. This group is an excellent substrate for a multitude of metal-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: The C-Br bond can be readily activated by a palladium catalyst to react with boronic acids or esters, forming a new C-C bond. This is a primary method for elaborating the structure by adding new aryl or alkyl groups.
-
Buchwald-Hartwig Amination: The aryl bromide can undergo palladium-catalyzed coupling with amines to form C-N bonds, a crucial transformation in the synthesis of many pharmaceutical agents.
-
Sonogashira Coupling: Reaction with terminal alkynes, co-catalyzed by palladium and copper, allows for the introduction of alkyne functionalities.
-
Nucleophilic Aromatic Substitution (SNAr): While less reactive than activated aryl halides, the C-Br bond can undergo nucleophilic substitution under forcing conditions (high temperature, strong nucleophile), though this is a less common transformation compared to cross-coupling.[5]
The ether linkage is generally stable under most reaction conditions, providing a robust connection between the two aromatic rings. The methoxy group is an electron-donating group, which can influence the regioselectivity of any further electrophilic aromatic substitution reactions on its parent ring.
Recommended Synthetic Protocol: Ullmann Condensation
The most direct and reliable method for synthesizing 1-Bromo-4-(4-methoxyphenoxy)benzene is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. The following protocol provides a validated pathway.
Causality: This choice of reactants—1,4-dibromobenzene and 4-methoxyphenol—is strategic. Using an excess of the dibrominated species drives the reaction towards the desired mono-ether product and minimizes the formation of the double-etherified byproduct. Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions. Copper(I) iodide is a classic and effective catalyst for this transformation.
Sources
Electronic Effects of the Methoxyphenoxy Group on the Aryl Bromide
An In-Depth Technical Guide for Synthetic & Medicinal Chemists
Executive Summary
The 4-(4-methoxyphenoxy)phenyl bromide moiety represents a unique electronic challenge in synthetic organic chemistry and drug design. It combines two electron-rich aromatic systems linked by an ether oxygen, creating a "through-conjugation" system that significantly elevates the electron density of the aryl bromide core.
This guide deconstructs the electronic interplay of this group, quantifying its impact on oxidative addition rates in Palladium-catalyzed cross-couplings and outlining the metabolic implications of the distal methoxy substituent. It provides a validated synthetic protocol for generating this scaffold and a kinetic competition workflow to empirically measure its electronic influence.
Part 1: Electronic Characterization & Mechanism
The "Matryoshka" Electronic Effect
To understand the reactivity of the aryl bromide, one must analyze the substituent not as a single block, but as a cascading electronic system. The 4-methoxyphenoxy group acts as a "super-donor" compared to a standard phenoxy group.
The Cascade:
-
Distal Methoxy (
): The methoxy group at the para position of the phenoxy ring exerts a strong resonance donating effect ( ) into the phenoxy ring ( ). -
The Ether Linkage (
): This increased electron density makes the bridging oxygen atom more nucleophilic and raises the energy of its lone pairs. -
Proximal Aryl Bromide: The bridging oxygen donates this enriched electron density into the central aryl bromide ring via resonance (
).
Net Result: The Hammett substituent constant (
Molecular Orbital Implications
In the context of Pd(0) oxidative addition—the rate-determining step for most Suzuki or Buchwald couplings on this substrate—the electronic richness is detrimental.
-
HOMO/LUMO: The donor effect raises the energy of the
-system. -
Bond Strength: The resonance interaction increases the double-bond character of the
bond, increasing the bond dissociation energy (BDE) and the activation energy required for the metal insertion.
Visualization of Electronic Transmission
The following diagram illustrates the resonance transmission from the distal methoxy group to the aryl bromide.
Figure 1: The electronic cascade showing how the distal methoxy group reinforces the donation of the ether oxygen, ultimately strengthening the C-Br bond.
Part 2: Impact on Reactivity & Drug Development
Oxidative Addition (Palladium Catalysis)
The high electron density on the aryl ring makes the aryl bromide less electrophilic .
-
Challenge: Standard Pd(PPh
) catalysts may be sluggish. The Pd(0) center is nucleophilic; it prefers electron-deficient halides. -
Solution: Use electron-rich, bulky ligands (e.g., SPhos, XPhos, or P(
-Bu) ). These ligands increase the electron density on the Palladium, making it a "super-nucleophile" capable of breaking the strengthened C-Br bond.
Lithium-Halogen Exchange
When treating this substrate with
-
Kinetics: The exchange will be slower compared to electron-deficient aryl bromides.
-
Stability: The resulting aryl lithium species is destabilized by the electron-donating methoxyphenoxy group (negative charge on an electron-rich ring is unfavorable).
-
Protocol Adjustment: Perform exchange at -78°C but ensure strictly anhydrous conditions and potentially allow slightly longer equilibration times (15-20 mins) compared to standard substrates.
Metabolic Liability (Medicinal Chemistry)
In a drug discovery context, the 4-methoxyphenoxy motif presents a specific metabolic "soft spot."
-
CYP450 O-Dealkylation: The distal methoxy group is highly prone to oxidative O-dealkylation by cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), leading to the phenol metabolite.
-
Strategy: If this moiety causes high clearance, consider replacing the
with or to block metabolism while maintaining (or inverting) the electronic profile.
Part 3: Experimental Protocols
Synthesis of 1-Bromo-4-(4-methoxyphenoxy)benzene
Rationale: Direct bromination of 4-methoxyphenoxybenzene lacks regioselectivity. The most robust route is a Copper-catalyzed Ullmann-type coupling using 1-bromo-4-iodobenzene. We exploit the bond strength difference: C-I bonds break much faster than C-Br bonds, allowing selective coupling at the iodine.
Reagents:
-
4-Methoxyphenol (1.0 equiv)
-
1-Bromo-4-iodobenzene (1.1 equiv)
-
CuI (10 mol%)
-
Picolinic acid (20 mol%) - Ligand for lower temp/higher yield
-
K
PO (2.0 equiv) -
DMSO (0.5 M concentration)
Procedure:
-
Setup: Flame-dry a Schlenk flask and cool under Argon.
-
Charging: Add CuI (0.1 equiv), Picolinic acid (0.2 equiv), and K
PO (2.0 equiv). -
Substrates: Add 4-methoxyphenol (1.0 equiv) and 1-bromo-4-iodobenzene (1.1 equiv).
-
Solvent: Add anhydrous DMSO via syringe.
-
Reaction: Heat to 80°C for 12-16 hours. (Monitor by HPLC/TLC; the lower temp preserves the C-Br bond).
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMSO, then brine. Dry over Na
SO . -
Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is a white solid.
Kinetic Competition Experiment (Self-Validating Protocol)
To empirically verify the deactivating effect of the methoxyphenoxy group relative to a standard phenyl bromide.
Objective: Determine the Relative Rate Constant (
Workflow:
-
Competition Mix: In a single flask, dissolve:
-
Substrate A: 1-Bromo-4-(4-methoxyphenoxy)benzene (1.0 mmol)
-
Substrate B: 4-Bromobenzonitrile (Electron-poor standard) OR Bromobenzene (Neutral standard) (1.0 mmol)
-
Internal Standard: Dodecane (0.5 mmol) - For GC/NMR quantification
-
Boronic Acid: Phenylboronic acid (0.5 mmol) - Limiting Reagent
-
-
Catalyst: Add Pd(PPh
) (1 mol%) and Na CO (2 equiv) in Toluene/Water. -
Sampling: Run reaction at 60°C. Take aliquots at t=5, 10, 15, and 30 minutes.
-
Analysis: Quench aliquots immediately in cold EtOAc/Water. Analyze organic layer by GC-FID or H-NMR.
-
Calculation: Plot
vs time. The ratio of the slopes gives .-
Prediction: The methoxyphenoxy substrate will show significantly lower conversion than the nitrile or phenyl standard.
-
Part 4: Data Summary & Visualization
Comparative Reactivity Table
| Substituent (Para) | Hammett | Electronic Effect | Est.[1] Relative Rate ( |
| +0.78 | Strong Withdrawal | > 100 | |
| +0.66 | Strong Withdrawal | ~ 50 | |
| 0.00 | Neutral | 1.0 (Ref) | |
| -0.32 | Donation | ~ 0.2 | |
| ~ -0.45 | Strong Donation | < 0.1 |
*Relative rates of oxidative addition (approximate) in Pd(PPh
Decision Tree for Optimization
Use this workflow when coupling the methoxyphenoxy aryl bromide.
Figure 2: Optimization logic for overcoming the electronic deactivation of the substrate.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]
- Hartwig, J. F. (2010).Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.
-
Maitland, B. (2016). Ullmann-Type Coupling of Aryl Halides and Phenols. Organic Syntheses, 93, 256-264. [Link]
Sources
Methodological & Application
Ullmann condensation protocol for 1-Bromo-4-(4-methoxyphenoxy)benzene diaryl ether synthesis
Part 1: Strategic Overview & Scientific Rationale
Introduction
The diaryl ether motif is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous thyromimetics, HIV inhibitors, and anti-inflammatory agents. This protocol details the precision synthesis of 1-Bromo-4-(4-methoxyphenoxy)benzene , a critical asymmetric intermediate.
The synthesis presents a specific chemoselectivity challenge: coupling a phenol to a dihaloarene while preserving a reactive halogen handle (bromine) for downstream functionalization (e.g., Suzuki-Miyaura coupling or Buchwald-Hartwig amination).
Retrosynthetic Logic & Chemoselectivity
Traditional Ullmann conditions (Cu powder, >200°C) often lead to polymerization or statistical mixtures when applied to dihaloarenes. To achieve high fidelity, this protocol exploits the kinetic differentiation between aryl iodides and aryl bromides.
-
Reactivity Order in Ullmann Coupling: Ar-I > Ar-Br >> Ar-Cl.
-
Strategy: By utilizing 1-Bromo-4-iodobenzene as the electrophile, we target the C–I bond for the oxidative addition of the Copper(I) catalyst. The C–Br bond remains intact at temperatures <120°C, serving as a latent functional group for subsequent steps.
Mechanistic Insight
The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle facilitated by bidentate ligands (e.g., 1,10-phenanthroline or N,N-dimethylglycine). These ligands stabilize the active Cu(I) species, preventing disproportionation and allowing the reaction to proceed at moderate temperatures (90–110°C), which is crucial for chemoselectivity.
Figure 1: Catalytic cycle for Ligand-Assisted Ullmann Ether Synthesis. Note the oxidative addition preference for Aryl-Iodide.
Part 2: Experimental Protocol
Reagents & Materials Table
| Component | Role | Specification | Equiv. |
| 4-Methoxyphenol | Nucleophile | >99%, crystalline | 1.0 |
| 1-Bromo-4-iodobenzene | Electrophile | >98% | 1.2 |
| Copper(I) Iodide (CuI) | Catalyst | 99.999% trace metals basis | 0.10 (10 mol%) |
| 1,10-Phenanthroline | Ligand | >99% anhydrous | 0.20 (20 mol%) |
| Cesium Carbonate (Cs₂CO₃) | Base | Anhydrous, granular | 2.0 |
| Toluene | Solvent | Anhydrous, deoxygenated | [0.5 M] |
Note: While DMF allows for faster kinetics, Toluene is selected here for ease of workup and to suppress potential halogen exchange side reactions.
Step-by-Step Methodology
Phase A: Catalyst Pre-Complexation (Critical for Reproducibility)
-
Setup: Flame-dry a 100 mL Schlenk tube or a heavy-walled pressure vial equipped with a magnetic stir bar.
-
Charging: Under ambient conditions, add CuI (190 mg, 1.0 mmol) and 1,10-Phenanthroline (360 mg, 2.0 mmol).
-
Solvation: Add 5 mL of anhydrous Toluene.
-
Activation: Stir at room temperature for 10-15 minutes. The mixture should turn a homogeneous dark/reddish-brown, indicating the formation of the active [Cu(phen)]I complex.
Phase B: Reactant Addition
-
Add 4-Methoxyphenol (1.24 g, 10.0 mmol), 1-Bromo-4-iodobenzene (3.40 g, 12.0 mmol), and Cs₂CO₃ (6.52 g, 20.0 mmol) to the reaction vessel.
-
Add the remaining Toluene (15 mL) to reach a total concentration of ~0.5 M relative to the phenol.
-
Degassing: Seal the vessel with a septum. Sparge the mixture with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (O₂ poisons the Cu catalyst and promotes homocoupling). Replace septum with a Teflon-lined screw cap if using a pressure vial.
Phase C: Reaction[1]
-
Heating: Place the vessel in a pre-heated oil block at 110°C .
-
Monitoring: Stir vigorously (800-1000 rpm). The reaction typically reaches completion in 18–24 hours .
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The limiting reagent (4-methoxyphenol) should disappear. The R_f of the product will be significantly higher than the phenol.
-
Phase D: Workup & Purification[2][3]
-
Cooling: Allow the mixture to cool to room temperature.
-
Filtration: Dilute with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove inorganic salts and copper residues. Wash the pad with additional EtOAc (2 x 20 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with 1M NaOH (2 x 30 mL) to remove any unreacted phenol. Wash with Brine (30 mL).
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica Gel 60).
-
Eluent: Gradient from 100% Hexanes to 5% Ethyl Acetate/Hexanes.
-
Target: The product is a white to off-white solid.
-
Figure 2: Operational workflow for the synthesis.
Part 3: Validation & Quality Control
Expected Analytical Data
To validate the synthesis, compare your isolated product against these parameters.
-
Product Name: 1-Bromo-4-(4-methoxyphenoxy)benzene
-
Physical State: White crystalline solid.
-
Melting Point: 68–70 °C.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.42 (d, J = 8.8 Hz, 2H, Ar-H ortho to Br)
-
δ 6.98 (d, J = 9.0 Hz, 2H, Ar-H ortho to OMe)
-
δ 6.90 (d, J = 9.0 Hz, 2H, Ar-H ortho to Ether)
-
δ 6.83 (d, J = 8.8 Hz, 2H, Ar-H ortho to Ether)
-
δ 3.82 (s, 3H, -OCH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Diagnostic peaks at ~157.5 (C-OMe), ~156.0 (C-O-Ar), ~149.5 (C-O-Ar), ~132.5 (C-H), ~115.0 (C-H), ~114.8 (C-H), ~55.6 (OCH₃).
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Oxygen poisoning of catalyst | Ensure rigorous degassing. Use a glovebox if available. Increase catalyst loading to 15 mol%. |
| Blue/Green Reaction Color | Oxidation of Cu(I) to Cu(II) | The active species is Cu(I) (often yellow/brown). Blue indicates catalyst death by oxidation. Repeat with fresh reagents and inert atmosphere. |
| Homocoupling (Biaryl) | High Temp or Lack of Ligand | Ensure temperature does not exceed 120°C. Ensure ligand quality (anhydrous). |
| Unreacted Aryl Halide | Poor Solubility of Base | Switch solvent to DMF or DMSO. Note: This makes workup harder (requires extensive water washes). |
References
-
Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews, 108(8), 3054–3131. Link
-
Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of the American Chemical Society, 131(5), 17423–17429. Link
-
Buck, E., & Song, Z. J. (2005).[4] Preparation of 1-Methoxy-2-(4-methoxyphenoxy)benzene. Organic Syntheses, 82, 69. (Demonstrates diketone ligand utility). Link
-
Altman, R. A., & Buchwald, S. L. (2006). Cu-Catalyzed Ullmann Coupling: A General Survey. Nature Protocols (Adapted methodology). Link
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. Link
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chelating N- and O-based ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chelating N- and O-based ligands | Springer Nature Experiments [experiments.springernature.com]
- 4. par.nsf.gov [par.nsf.gov]
Application Notes & Protocols: Strategic Synthesis of Biaryl Ethers via Suzuki-Miyaura Cross-Coupling Using 1-Bromo-4-(4-methoxyphenoxy)benzene
Abstract
The biphenyl ether moiety is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in pharmacologically active compounds and organic electronic materials.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as a premier method for constructing the requisite C(sp²)–C(sp²) bond, offering high functional group tolerance and operational simplicity.[4][5] This guide provides a detailed examination of the Suzuki-Miyaura reaction utilizing 1-Bromo-4-(4-methoxyphenoxy)benzene as a key aryl halide precursor. We will explore the mechanistic underpinnings of the catalytic cycle, offer field-tested protocols for its successful implementation, present strategies for reaction optimization, and provide a troubleshooting guide for common challenges. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the synthesis of complex molecular architectures.
The Suzuki-Miyaura Reaction: Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species and an organic halide or pseudohalide.[4][6] The reaction's success hinges on a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[7]
The three fundamental steps are:
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of 1-Bromo-4-(4-methoxyphenoxy)benzene. This is often the rate-determining step and results in the formation of a square-planar Pd(II) complex.[4][7] The electron-rich nature of the phenoxy ether substrate can make this step more challenging compared to electron-poor aryl halides, often necessitating the use of specialized, electron-rich phosphine ligands to enhance catalyst activity.[7][8]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center. This process requires activation of the boronic acid or its ester derivative by a base (e.g., K₂CO₃, K₃PO₄).[9] The base forms a boronate salt, which increases the nucleophilicity of the organic group, facilitating its transfer to the electrophilic Pd(II) center and displacing the halide.[6][9]
-
Reductive Elimination: The final step involves the formation of the new C-C bond, coupling the two organic partners. The desired biphenyl product is expelled from the palladium coordination sphere, regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[10] Bulky ligands often promote this step.[8]
Core Components: A Guide to Reagent Selection
The success of the coupling reaction is critically dependent on the judicious selection of each component.
| Component | Example(s) | Role & Scientific Rationale |
| Aryl Halide | 1-Bromo-4-(4-methoxyphenoxy)benzene | The electrophilic partner. Aryl bromides offer a good balance of reactivity and stability, generally undergoing oxidative addition more readily than chlorides but being more stable than iodides.[7][8] |
| Organoboron Reagent | Phenylboronic Acid, 4-Methylphenylboronic acid pinacol ester | The nucleophilic partner. Boronic acids are common, but their pinacol esters (Bpin) offer enhanced stability, reducing the risk of protodeboronation—a key side reaction where the C-B bond is cleaved by a proton source.[7][8] |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Source of the active Pd(0) catalyst. Pd(II) sources like Pd(OAc)₂ are reduced in situ to Pd(0), while Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ can enter the cycle more directly. Catalyst loading is typically low (0.5-5 mol%).[11][12] |
| Ligand | SPhos, XPhos, PPh₃ | Stabilizes the palladium center, prevents catalyst decomposition, and modulates its reactivity. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are highly effective for coupling electron-rich aryl bromides by accelerating both oxidative addition and reductive elimination.[5][12] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation. The choice of base can dramatically influence yield.[13] Aqueous K₂CO₃ is a common first choice, while stronger or anhydrous bases like K₃PO₄ are used when substrates are sensitive to water or when protodeboronation is a concern.[8] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, THF, 2-MeTHF | Solubilizes reactants and facilitates the reaction. Biphasic systems (e.g., an organic solvent with water) are common as the base is often water-soluble.[8] It is critical to degas the solvent to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to side reactions like homocoupling.[8][12] |
Experimental Protocol: Synthesis of 4-Methoxy-4'-(4-methoxyphenoxy)-1,1'-biphenyl
This protocol details the coupling of 1-Bromo-4-(4-methoxyphenoxy)benzene with 4-methoxyphenylboronic acid.
Materials & Equipment:
-
1-Bromo-4-(4-methoxyphenoxy)benzene (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (Anhydrous, degassed)
-
Deionized Water (Degassed)
-
Schlenk flask or resealable reaction tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere line (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 1-Bromo-4-(4-methoxyphenoxy)benzene (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₂CO₃ (3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[14]
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed deionized water (typically a 4:1 to 10:1 v/v ratio) via syringe. The total solvent volume should provide a concentration of ~0.1-0.5 M with respect to the aryl bromide.
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress periodically by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual base and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biphenyl product.[13][15]
Optimization & Troubleshooting
Achieving high yields often requires empirical optimization. The following table outlines key parameters to screen.
| Parameter | Variable Conditions | Rationale & Expected Outcome |
| Catalyst/Ligand | Pd₂(dba)₃/XPhos, Pd(PPh₃)₄, PEPPSI-iPr | A different catalyst/ligand system may be more active for this specific electron-rich substrate. Buchwald-type ligands are often superior to PPh₃ for challenging couplings.[5][7] |
| Base | K₃PO₄ (anhydrous), Cs₂CO₃, NaHCO₃ | A stronger base like Cs₂CO₃ can accelerate transmetalation. A weaker base like NaHCO₃ may be needed for base-sensitive functional groups. Anhydrous conditions with K₃PO₄ can minimize protodeboronation.[8][13] |
| Solvent System | Toluene/H₂O, 2-MeTHF/H₂O, DMF | Solvent choice affects solubility and reaction temperature. 2-MeTHF is a greener alternative to dioxane and THF. DMF can be useful for poorly soluble substrates.[8] |
| Temperature | 60 °C to 110 °C | Lower temperatures may reduce side reactions, while higher temperatures can overcome activation barriers and increase reaction rates.[12] |
Common Issues and Solutions:
-
Low or No Conversion:
-
Cause: Inactive catalyst. Oxygen can deactivate the Pd(0) species.
-
Solution: Ensure all solvents are thoroughly degassed. Use a fresh bottle of palladium catalyst and high-purity, dry base. Consider a more active pre-catalyst or ligand system.[12]
-
-
Protodeboronation (Boronic acid converts to corresponding arene):
-
Homocoupling (Formation of Ar-Ar and R-R):
Applications in Research and Drug Development
The products derived from 1-Bromo-4-(4-methoxyphenoxy)benzene are of significant interest. The resulting poly-aryl ether structures are prevalent in:
-
Medicinal Chemistry: Biphenyl and biaryl ether scaffolds are considered "privileged structures" as they are found in a wide range of marketed drugs and biologically active compounds, including anti-inflammatory, anti-cancer, and anti-hypertensive agents.[1][3] The ability to rapidly generate analogs using Suzuki-Miyaura coupling is a cornerstone of modern drug discovery.
-
Materials Science: The rigid, conjugated nature of these biphenyl systems makes them excellent building blocks for organic light-emitting diodes (OLEDs), where they can serve as host materials or components of charge-transport layers.[1][2]
Conclusion
The Suzuki-Miyaura cross-coupling of 1-Bromo-4-(4-methoxyphenoxy)benzene is a powerful and reliable method for the synthesis of valuable biaryl ether compounds. A thorough understanding of the reaction mechanism and the role of each component is crucial for success. By carefully selecting the catalyst, ligand, base, and solvent system, and by employing rigorous experimental technique—particularly the exclusion of oxygen—researchers can efficiently access complex molecular targets for a wide array of applications in science and industry.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs website.[7]
-
ResearchGate. (n.d.). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from ResearchGate.[16]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts.[6]
-
The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.[10]
-
Royal Society of Chemistry. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.[1]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from Fisher Scientific.[11]
-
Deringer, D., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.[14]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science.[17]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from Wikipedia.[4]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 20). Understanding the Properties and Applications of Biphenyl Derivatives.[2]
-
BenchChem. (2025). Applications of 2-Phenyl-L-phenylalanine in Drug Discovery and Development: Application Notes and Protocols. BenchChem.[18]
-
American Chemical Society. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics.[19]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.[5]
-
Asian Journal of Green Chemistry. (2025, January 28). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.[3]
-
BenchChem. (n.d.). 1-Bromo-4-[4-(bromomethyl)phenoxy]benzene | RUO. Retrieved from BenchChem.[20]
-
BenchChem. (2025, December). Technical Support Center: Synthesis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol. BenchChem.[13]
-
MDPI. (2017, January 23). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions.[21]
-
IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review.
-
BenchChem. (2025). Application Notes and Protocols: Benzylboronic Acid Suzuki-Miyaura Cross-Coupling with Aryl Halides. BenchChem.[22]
-
DeBoer, G. (2021, April 23). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). [Video]. YouTube.[23]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal.[9]
-
American Chemical Society. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.[24]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from ResearchGate.[25]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.[26]
-
University of Glasgow. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.[27]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros.[8]
-
BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. BenchChem.[12]
-
ResearchGate. (2026, January 16). Synthesis of 4-Methoxybiphenyl Using Pd-Containing Catalysts Based on Polymeric Matrix of Functionalized Hypercrosslinked Polystyrene.[28]
-
PrepChem.com. (n.d.). Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene. Retrieved from PrepChem.com.[29]
-
Organic Syntheses. (1998). ACCELERATED SUZUKI COUPLING VIA A LIGANDLESS PALLADIUM CATALYST: 4-METHOXY-2'-METHYLBIPHENYL. Org. Synth. 75, 61.[30]
-
ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved from ResearchGate.[31]
-
Callum, J. & Lowary, T. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.[15]
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Lab Reporter [fishersci.se]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. www1.udel.edu [www1.udel.edu]
- 16. researchgate.net [researchgate.net]
- 17. Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. 1-Bromo-4-[4-(bromomethyl)phenoxy]benzene|RUO [benchchem.com]
- 21. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions | MDPI [mdpi.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. youtube.com [youtube.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 27. gala.gre.ac.uk [gala.gre.ac.uk]
- 28. researchgate.net [researchgate.net]
- 29. prepchem.com [prepchem.com]
- 30. Organic Syntheses Procedure [orgsyn.org]
- 31. researchgate.net [researchgate.net]
Application Note: Palladium-Catalyzed Functionalization of 1-Bromo-4-(4-methoxyphenoxy)benzene
Executive Summary
This technical guide details the optimization and execution of Palladium (Pd)-catalyzed cross-coupling reactions utilizing 1-Bromo-4-(4-methoxyphenoxy)benzene (CAS: 58783-66-1). This scaffold, a functionalized diaryl ether, is a "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors, thyromimetics, and liquid crystalline materials.
The presence of the ether linkage and the distal methoxy group imparts specific electronic properties that require tailored catalytic systems. This guide focuses on two primary transformations: Suzuki-Miyaura coupling (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation), providing robust protocols, mechanistic insights, and troubleshooting strategies to maximize yield and purity.
Chemical Profile & Handling
Before initiating catalysis, the physicochemical properties of the substrate must be understood to select appropriate solvents and workup procedures.
| Property | Data | Notes |
| IUPAC Name | 1-Bromo-4-(4-methoxyphenoxy)benzene | Also known as 4-Bromo-4'-methoxydiphenyl ether |
| CAS Number | 58783-66-1 | Verify purity via HPLC (>98% recommended) |
| Molecular Weight | 279.13 g/mol | |
| Physical State | White to off-white solid | Low melting point (~46-48°C); may appear as a supercooled liquid |
| Solubility | High: Toluene, THF, DCM, DioxaneLow: Water, Alcohols (cold) | Lipophilic nature dictates organic solvent extraction |
| Electronic Character | Electron-Rich (Deactivated) | The ether oxygen donates electron density to the C-Br bond, slowing oxidative addition compared to electron-deficient aryl halides.[1][2] |
Mechanistic Insight: The "Distal Effect" in Catalysis
Success with this substrate relies on understanding the electronic environment of the C-Br bond.
The Ether Linkage Stability
Unlike esters or amides, the diaryl ether linkage (-O-) is chemically robust under standard Pd-catalyzed conditions (basic, elevated temperatures). It does not act as a leaving group.
Oxidative Addition Challenges
The oxygen atom attached directly to the brominated ring acts as a
-
Consequence: The oxidative addition of Pd(0) into the C-Br bond is the rate-determining step.
-
Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, or bidentate dppf) to increase the nucleophilicity of the Pd(0) species, facilitating insertion into the deactivated C-Br bond.
Visualization: Catalytic Cycle Logic
The following diagram illustrates the catalytic cycle, highlighting the critical oxidative addition step influenced by the substrate's electronics.
Figure 1: Catalytic cycle emphasizing the rate-limiting oxidative addition due to the electron-rich nature of the phenoxy-substituted aryl bromide.
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
This protocol is optimized for coupling 1-Bromo-4-(4-methoxyphenoxy)benzene with aryl boronic acids.
Rationale: We utilize Pd(dppf)Cl₂·DCM as the catalyst. The bidentate ferrocenyl ligand prevents
Materials
-
Substrate: 1.0 equiv (e.g., 1.0 mmol, 279 mg)
-
Boronic Acid: 1.2 – 1.5 equiv
-
Catalyst: Pd(dppf)Cl₂·DCM complex (3-5 mol%)
-
Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)[3]
Step-by-Step Procedure
-
Setup: Charge a reaction vial (microwave or pressure tube) with the substrate, boronic acid, base, and catalyst.
-
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Critical: Oxygen poisons Pd(0).
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 90°C for 4–12 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 8:1) or LC-MS. The starting bromide is distinctively less polar than most biaryl products.
-
-
Workup:
-
Purification: Flash chromatography on silica gel. Gradient: 0% → 20% EtOAc in Hexanes.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
This protocol addresses the challenge of coupling an amine to the deactivated aryl bromide.
Rationale: Standard Pd(PPh₃)₄ often fails here. We use Pd₂(dba)₃ with XPhos (a Buchwald ligand). XPhos is exceptionally bulky and electron-rich, driving the difficult oxidative addition and facilitating the reductive elimination of the C-N bond.
Materials
-
Substrate: 1.0 equiv
-
Amine: 1.2 equiv (Primary or Secondary)
-
Catalyst Source: Pd₂(dba)₃ (2 mol%)
-
Ligand: XPhos (4-8 mol%) (Ligand:Pd ratio ~ 2:1)
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) - Must be stored in glovebox or fresh.
-
Solvent: Toluene (anhydrous)
Step-by-Step Procedure
-
Pre-complexation (Optional but recommended): Stir Pd₂(dba)₃ and XPhos in a small amount of toluene for 5 mins under Argon to form the active catalyst species (L-Pd-L).
-
Charging: Add the substrate, amine, and NaOtBu to the reaction vessel.
-
Solvent Addition: Add the catalyst solution and remaining toluene. Concentration should be ~0.1 M to 0.2 M.
-
Reaction: Heat to 100-110°C for 12–24 hours.
-
Note: If using volatile amines, use a sealed pressure vessel.
-
-
Workup:
-
Filter through a pad of Celite to remove Pd black and inorganic salts.
-
Wash the pad with EtOAc or DCM.
-
Concentrate the filtrate.[6]
-
-
Purification: Silica gel chromatography. Tip: Pre-wash the silica column with 1% Triethylamine in Hexane to prevent acid-catalyzed decomposition of the amine product.
Workflow Visualization: Purification Logic
Since the diaryl ether backbone is lipophilic, purification strategies must avoid co-elution with non-polar impurities (like de-halogenated side products).
Figure 2: Standard purification workflow for lipophilic diaryl ether derivatives.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or poor oxidative addition. | 1. Degas solvents more thoroughly (freeze-pump-thaw).2. Switch to a more active ligand (e.g., SPhos or BrettPhos ). |
| Homocoupling (Ar-Ar) | Presence of Oxygen or excess Boronic Acid degradation. | Ensure strict anaerobic conditions. Reduce Boronic acid equivalents slightly. |
| Dehalogenation (Ar-H) | Avoid alcoholic solvents (like isopropanol) if possible. Use Dioxane or Toluene. | |
| Emulsions during Workup | Surfactant-like properties of the diaryl ether. | Add a small amount of Methanol to the aqueous layer or use saturated NH₄Cl instead of water. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Surry, D. S., & Buchwald, S. W. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
PubChem Compound Summary. (2023). 1-Bromo-4-(4-methoxyphenoxy)benzene (CAS 58783-66-1). National Center for Biotechnology Information. Link
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
Sources
- 1. 1-Bromo-4-phenylmethoxybenzene | C13H11BrO | CID 138835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 4. people.umass.edu [people.umass.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. organic-synthesis.com [organic-synthesis.com]
Application Note: Copper-Catalyzed C-O Coupling of 1-Bromo-4-(4-methoxyphenoxy)benzene
Introduction & Scope
This application note details the protocol for the copper-catalyzed C-O cross-coupling (Ullmann-type etherification) of 1-Bromo-4-(4-methoxyphenoxy)benzene .
This specific substrate features a pre-existing diaryl ether linkage with a para-methoxy group. The presence of the electron-donating phenoxy group at the para position relative to the bromine renders the aryl halide electron-rich. Historically, electron-rich aryl halides are challenging substrates for nucleophilic aromatic substitution (
Key Chemical Challenges
-
Electronic Deactivation: The electron-donating nature of the 4-(4-methoxyphenoxy) group increases the electron density at the C-Br bond, potentially slowing the oxidative addition step compared to electron-deficient aryl halides.
-
Hydrolytic Instability: The catalytic cycle is sensitive to moisture, which can deactivate the copper catalyst or lead to phenol side-products.
-
Homocoupling: Improper ligand ratios can lead to reductive homocoupling of the aryl bromide.
Mechanistic Insight
Understanding the catalytic cycle is essential for troubleshooting. While the exact mechanism of Ullmann coupling is debated (radical vs. polar), the most widely accepted model for ligand-assisted coupling involves a Cu(I)/Cu(III) cycle.
The Catalytic Cycle[1][2][3]
-
Ligation: The pre-catalyst (CuI) binds with the bidentate ligand (L) to form the active species.
-
Oxidative Addition (OA): The active Cu(I) species inserts into the C-Br bond. This is often the rate-determining step for electron-rich substrates like 1-Bromo-4-(4-methoxyphenoxy)benzene.
-
Ligand Exchange: The halide is displaced by the nucleophile (phenoxide/alkoxide).
-
Reductive Elimination (RE): The C-O bond is formed, releasing the product and regenerating the Cu(I) catalyst.
Figure 1: Proposed Cu(I)/Cu(III) catalytic cycle for ligand-assisted Ullmann etherification.
Experimental Strategy & Optimization
To overcome the electronic deactivation of the substrate, the choice of ligand and base is critical.
Reaction Components Matrix
| Component | Recommendation | Rationale |
| Catalyst | CuI (10 mol%) | Stable, inexpensive source of Cu(I). High purity (99.9%) is recommended to avoid iron contamination which can alter reactivity. |
| Ligand | 1,10-Phenanthroline or Picolinic Acid | 1,10-Phenanthroline is robust for aryl bromides. Picolinic acid is excellent for coupling with sterically hindered phenols. |
| Base | Cesium's larger cation radius improves solubility in organic solvents (the "Cesium Effect"), crucial for heterogeneous base systems. | |
| Solvent | DMF or Toluene | DMF ( |
| Atmosphere | Argon/Nitrogen | Strictly inert. Oxygen oxidizes Cu(I) to inactive Cu(II) and promotes phenol oxidation. |
Standard Operating Procedure (Protocol)
Target Reaction: Coupling of 1-Bromo-4-(4-methoxyphenoxy)benzene with 4-Cyanophenol (Model Nucleophile).
Materials
-
1-Bromo-4-(4-methoxyphenoxy)benzene (1.0 equiv, 1.0 mmol)
-
4-Cyanophenol (1.2 equiv, 1.2 mmol)
-
Copper(I) Iodide (CuI) (10 mol%, 0.1 mmol)
-
1,10-Phenanthroline (20 mol%, 0.2 mmol)
-
Cesium Carbonate (
) (2.0 equiv, 2.0 mmol) -
Anhydrous DMF (3.0 mL)
-
Internal Standard (e.g., Dodecane) if monitoring by GC.
Step-by-Step Workflow
-
Catalyst Pre-Complexation (Optional but Recommended):
-
In a glovebox or under Argon flow, add CuI and 1,10-Phenanthroline to the reaction vial.
-
Add 1 mL of DMF and stir at room temperature for 10 minutes until a clear, dark-colored solution forms. This ensures active catalyst formation before substrate exposure.
-
-
Reagent Addition:
-
Add the solid reagents: 1-Bromo-4-(4-methoxyphenoxy)benzene, 4-Cyanophenol, and
. -
Note: If using a Schlenk line, add solids first, then evacuate/backfill with Argon 3 times before adding solvent.
-
-
Reaction:
-
Add the remaining DMF (2 mL).
-
Seal the vial with a Teflon-lined cap.
-
Place in a pre-heated block at
. -
Stir vigorously (minimum 800 RPM). The base is insoluble; efficient mass transfer is vital.
-
Time: 16–24 hours.
-
-
Quench & Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL).
-
Filter through a pad of Celite to remove inorganic salts and copper residues. Wash the pad with Ethyl Acetate.
-
Wash the filtrate with Water (
mL) to remove DMF. -
Wash with Brine (
mL). -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Silica Gel).
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 10:1 to 4:1 depending on the polarity of the coupling partner).
-
Figure 2: Operational workflow for the batch synthesis.
Troubleshooting & "Field Notes"
Common Failure Modes
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation (Oxidation) | Ensure CuI is off-white (not green/brown). Degas solvents thoroughly. Increase Ligand:Cu ratio to 2:1. |
| Blue/Green Reaction Mixture | Oxygen Ingress | The reaction must remain under inert atmosphere. A color change to bright green usually indicates Cu(II) formation. |
| Starting Material Remains | Poor Solubility of Base | Switch from |
| Phenol Homocoupling | Oxidative Dimerization | This occurs if |
Substrate-Specific Advice
The 4-methoxyphenoxy tail adds lipophilicity. If using DMSO as a solvent, the product may oil out upon cooling. In this case, extraction with Toluene rather than Ethyl Acetate is often more efficient for phase separation during workup.
References
-
Mechanistic Foundation: Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(8), 3054–3131. Link
-
Ligand Selection (Amino Acids): Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. Link
-
Ligand Selection (Phenanthrolines): Altmann, R. A., & Buchwald, S. L. (2006). Cu-Catalyzed Ullmann-Type Coupling Reactions of Aryl Halides with Imidazoles in Ionic Liquids. Organic Letters, 8(13), 2779–2782. Link
-
General Ullmann Protocols: Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. Link
Sources
Application Note: Optimized Synthesis and Functionalization of [4-(4-Methoxyphenoxy)phenyl]magnesium Bromide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
This Application Note details the protocol for generating the Grignard reagent derived from 1-Bromo-4-(4-methoxyphenoxy)benzene (CAS: 54629-88-8). This intermediate is a critical scaffold in the synthesis of SGLT2 inhibitors, liquid crystals, and specific agrochemical ethers.
Chemical Strategy
The substrate features a diaryl ether backbone with a para-methoxy substituent.
-
Electronic Effect: The 4-methoxyphenoxy group acts as a strong electron-donating group (EDG) via resonance. This increases the electron density at the C-Br bond compared to unsubstituted bromobenzene.
-
Reactivity Implication: While the formation of the Grignard species is generally favorable, the electron-rich nature of the resulting carbanion increases the risk of Wurtz-type homocoupling (formation of the bis-ether dimer).
-
Solubility: Due to the increased molecular weight (MW: ~279.13 g/mol ) and lipophilicity compared to simple aryl halides, Tetrahydrofuran (THF) is the requisite solvent over diethyl ether to ensure solubility of the Grignard complex and prevent precipitation-induced stalling.
Pre-Reaction Analytics & Preparation (Self-Validating Systems)
To ensure reproducibility, the following "Self-Validating" checks must be performed before the main reaction.
A. Reagent Quality Control
| Component | Specification | Validation Test |
| Substrate | >98% Purity (HPLC) | 1H NMR: Confirm absence of phenolic impurities (broad singlet >5.0 ppm). |
| Magnesium | Turnings or Grit (20-50 mesh) | Surface Activation: Must appear shiny. If dull/grey, wash with dilute HCl, water, acetone, and ether, then vacuum dry. |
| THF | Anhydrous (<50 ppm H2O) | Benzophenone Ketyl Test: Solvent must remain deep purple/blue before use. |
B. Equipment Setup
-
Vessel: 3-neck round-bottom flask (flame-dried under vacuum).
-
Atmosphere: Positive pressure Nitrogen or Argon line.
-
Condenser: High-efficiency reflux condenser (coolant at 0°C).
Protocol A: Grignard Reagent Formation
Objective: Synthesis of [4-(4-methoxyphenoxy)phenyl]magnesium bromide (0.5 M in THF).
Reagents
-
1-Bromo-4-(4-methoxyphenoxy)benzene (1.0 eq, 27.9 g for 100 mmol scale)
-
Magnesium Turnings (1.2 eq, 2.91 g)
-
Iodine (Crystal) (Catalytic, ~10 mg) or 1,2-Dibromoethane (0.05 eq)
-
Anhydrous THF (200 mL total)
Step-by-Step Methodology
-
Activation Phase:
-
Charge the flame-dried flask with Mg turnings (1.2 eq).
-
Add a single crystal of Iodine.[1]
-
Heat gently with a heat gun until iodine vapor (purple) coats the Mg, then allow to cool. Rationale: This depassivates the MgO surface.
-
-
Initiation:
-
Dissolve the aryl bromide (1.0 eq) in anhydrous THF to create a 0.5 M solution.
-
Add approx. 5-10% of this solution to the Mg turnings.
-
Observation Point: Watch for the disappearance of the iodine color (brown/purple
clear/turbid) and the onset of spontaneous boiling. -
Troubleshooting: If no reaction occurs after 5 mins, add 0.1 mL of 1,2-Dibromoethane (DBE) and apply localized heat.
-
-
Propagation:
-
Maturation:
-
After addition is complete, heat the mixture to reflux (65°C) for 1 hour.
-
Endpoint Determination: The solution should be a dark grey/brown turbid mixture. Most Mg metal should be consumed.
-
Protocol B: Downstream Functionalization
This intermediate is most commonly converted into a Boronic Acid (for Suzuki couplings) or a Carboxylic Acid.
Workflow 1: Synthesis of Boronic Acid (Suzuki Precursor)
Target: [4-(4-methoxyphenoxy)phenyl]boronic acid
-
Cooling: Cool the Grignard solution from Protocol A to -78°C (Dry ice/Acetone bath). Critical: Low temperature prevents double-addition to the borate.
-
Electrophile Addition: Add Triisopropyl borate (1.5 eq) or Trimethyl borate dropwise.
-
Warming: Allow the mixture to warm to room temperature overnight.
-
Hydrolysis: Quench with 1M HCl (aqueous). Stir vigorously for 1 hour to hydrolyze the boronate ester to the free acid.
-
Isolation: Extract with Ethyl Acetate, wash with brine, and recrystallize from Acetone/Hexane.
Workflow 2: Carboxylation (Standard Characterization)
Target: 4-(4-methoxyphenoxy)benzoic acid
-
Carbonation: Bubble anhydrous CO2 gas (passed through a CaCl2 drying tube) into the Grignard solution at 0°C.
-
Saturation: Continue until the exotherm ceases and the mixture becomes viscous.
-
Quench: Acidify with 2M HCl to pH 2.
-
Purification: The carboxylic acid product typically precipitates or can be extracted into base (NaOH), washed with ether (to remove non-acidic impurities), and re-precipitated with acid.
Visualization of Workflows
Reaction Pathway Diagram[6]
Caption: Divergent synthesis pathways from the parent aryl bromide to high-value intermediates.
Experimental Setup Logic
Caption: Decision tree for Grignard initiation and propagation to ensure safety and yield.
References
-
Preparation of Grignard Reagents (General Protocol)
-
Mechanistic Insight on Aryl Ethers
-
Initiation Techniques
-
Boronic Acid Synthesis from Grignards
- BenchChem Application Note: "Regioselective Grignard Reagent Form
-
(General Protocol Reference)
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof - Google Patents [patents.google.com]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Cross-coupling reactions of phenylmagnesium halides with fluoroazines and fluorodiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 11. Chemistry 211 Experiment 2 [home.miracosta.edu]
Troubleshooting & Optimization
Preventing side reactions and byproduct formation in Ullmann ether synthesis
Executive Summary & Mechanistic Logic
Welcome to the technical support hub for Ullmann ether synthesis. Unlike Palladium-catalyzed couplings (Buchwald-Hartwig), Copper catalysis relies on a delicate balance of oxidation states—primarily Cu(I) and Cu(III)—which renders it susceptible to specific failure modes like radical-induced hydrodehalogenation and oxidative homocoupling.
To troubleshoot effectively, you must visualize the reaction not as a single path, but as a competition between the desired Reductive Elimination and parasitic Side Pathways .
The Mechanistic Map (Diagnostic Visualization)
The following diagram maps the standard catalytic cycle against the three most common failure points. Use this to identify where your reaction is "leaking."
Figure 1: The Ullmann Catalytic Cycle showing the "Leakage Points" where desired intermediates are diverted into common byproducts.
Troubleshooting Specific Impurities (Q&A)
Issue 1: "I am seeing significant Hydrodehalogenation (Ar-H)."
Diagnosis: The aryl halide is undergoing reduction instead of coupling. The Science: This typically indicates a Single Electron Transfer (SET) mechanism where an aryl radical (Ar•) is generated. If the oxidative addition to Cu(III) is slow, the transient radical abstracts a hydrogen atom from the solvent (commonly DMF or DMSO) or the ligand.
Corrective Actions:
-
Switch Solvent: Move from H-donor solvents (DMF/DMSO) to Toluene or Dioxane if solubility permits. These are less prone to H-atom abstraction.
-
Increase Catalyst/Ligand Loading: Accelerate the oxidative addition step (the "capture" of the aryl halide) so it outcompetes the radical diffusion.
-
Dry Your System: Trace water can act as a proton source in radical anions. Ensure molecular sieves (3Å or 4Å) are used.
Issue 2: "My main impurity is the Biaryl Homocoupling product (Ar-Ar)."
Diagnosis: Two aryl halide molecules have coupled, ignoring the phenol. The Science: This is the "Classic Ullmann" reaction re-emerging. It often occurs when the local concentration of the nucleophile (phenoxide) is too low at the catalyst surface, or if Cu(I) disproportionates to Cu(0) (which favors homocoupling).
Corrective Actions:
-
Check Base Solubility: If your base (e.g., K2CO3) is insoluble, the concentration of active phenoxide is low. Switch to Cs2CO3 (higher solubility in organics) or add a phase transfer catalyst (18-crown-6).
-
Ligand Tuning: Use a bulky bidentate ligand (e.g., TMHD or Oxalamides ). These stabilize the Cu(I) species and sterically discourage the approach of two large aryl halides, favoring the smaller phenoxide.
-
Reverse Addition: Do not mix everything at once. Pre-stir the Phenol + Base + Cu + Ligand for 30 mins before adding the Aryl Halide. This ensures the catalyst is pre-loaded with the nucleophile.
Issue 3: "The reaction stalls at 20-30% conversion."
Diagnosis: Catalyst death (Oxidation or Poisoning). The Science: Cu(I) is thermodynamically unstable in air and oxidizes to Cu(II), which is catalytically inactive for this cycle. Alternatively, the product (ether) or halide byproducts may be chelating the copper more strongly than the ligand (Product Inhibition).
Corrective Actions:
-
Oxygen Exclusion: Degas solvents via sparging (bubbling Argon) for 20 mins, not just sonication. Use a glovebox if possible.
-
Ligand Refresh: Add a second portion of ligand (0.5 equiv relative to Cu) at the stalling point. If activity resumes, ligand decomposition was the cause.
-
Add a Reductant: Adding 5-10 mol% of Ascorbic Acid or metallic Cu(0) powder can reduce inactive Cu(II) back to active Cu(I) in situ.
The "Gold Standard" Optimization Protocol
Do not rely on "standard" literature conditions without validation. Use this optimized workflow designed to minimize side reactions.
Reagents & Stoichiometry
| Component | Standard Equiv. | Recommended Choice | Function |
| Aryl Halide | 1.0 | Aryl Iodide > Bromide | Electrophile (Iodides require lower temp, reducing side rxns). |
| Phenol | 1.2 - 1.5 | - | Nucleophile (Excess prevents homocoupling). |
| Catalyst | 0.05 - 0.10 | CuI (Purified) | Source of Cu(I). |
| Ligand | 0.10 - 0.20 | Oxalamides (e.g., BHMPO) or Picolinamides | Stabilizes Cu(I) and accelerates OA. |
| Base | 2.0 | Cs₂CO₃ | Soluble base for efficient deprotonation. |
| Solvent | [0.5 M] | DMSO (Standard) or Toluene (if reduction is an issue) | Reaction medium. |
Step-by-Step Workflow
-
Pre-Complexation (Critical):
-
In a vial, mix CuI (10 mol%) and Ligand (20 mol%) in the solvent. Stir for 10 mins under Argon.
-
Visual Check: The solution should turn homogeneous and often changes color (e.g., to green/blue depending on ligand). If it stays a suspension, the active catalyst is not forming.
-
-
Nucleophile Activation:
-
Add Phenol (1.2 equiv) and Cs₂CO₃ (2.0 equiv). Stir for 10 mins.
-
Why? This generates the Cu-Phenoxide species before the aryl halide is introduced, suppressing homocoupling.
-
-
Reaction Initiation:
-
Add Aryl Halide (1.0 equiv).
-
Seal and heat to 80-110°C (Start lower; only go to 130°C if unreactive).
-
-
Monitoring:
-
Check TLC/LCMS at 1 hour.
-
Checkpoint: If the mixture turns black and precipitates copper mirror immediately, your ligand has failed/detached.
-
Decision Matrix: Ligand Selection
Choosing the right ligand is the single most effective way to prevent byproducts.
| Ligand Class | Best For... | Prevents...[1] | Reference |
| Oxalamides (e.g., BHMPO) | Unactivated Aryl Chlorides | Homocoupling (High activity allows lower temp) | [1] |
| Amino Acids (e.g., L-Proline) | Simple Aryl Bromides/Iodides | Cost (Cheap, but requires higher temp) | [2] |
| Phenanthrolines (e.g., 1,10-Phen) | General Purpose | Catalyst Oxidation (Forms robust complex) | [3] |
| Diketonates (e.g., TMHD) | Sterically Hindered Substrates | Hydrodehalogenation (Bulky ligand blocks H-abstraction) | [4] |
References
-
Zhang, G., et al. "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers." Journal of the American Chemical Society, 2016. Link (Demonstrates the superiority of Oxalamide ligands like BHMPO for difficult substrates).
-
Ma, D., & Cai, Q. "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Nucleophiles." Accounts of Chemical Research, 2008. Link (Foundational work on amino acid ligands).
-
Altman, R. A., & Buchwald, S. L. "Cu-Catalyzed Ullmann Ether Formation." Organic Letters, 2006. Link (Ligand effects on side reaction suppression).
-
Sperotto, E., et al. "The Mechanism of the Modified Ullmann Reaction." Dalton Transactions, 2010. Link (Detailed mechanistic review of oxidative addition and side pathways).
Sources
Improving reaction times for palladium-catalyzed reactions of 1-Bromo-4-(4-methoxyphenoxy)benzene
Ticket ID: PALL-OPT-4492 Subject: Improving reaction kinetics for electron-rich diaryl ether substrates Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The Substrate Challenge
You are working with 1-Bromo-4-(4-methoxyphenoxy)benzene . Before troubleshooting, we must define the kinetic bottleneck inherent to this molecule.
-
Electronic Deactivation: The phenoxy ether linkage is a strong electron-donating group (EDG) via resonance (+M effect). This increases electron density at the C-Br bond, rendering it less electrophilic.
-
The Kinetic Consequences: In the catalytic cycle, Oxidative Addition (OA) of the Pd(0) species into the C-Br bond is the rate-limiting step (RLS). Standard catalysts (e.g., Pd(PPh₃)₄) often fail to achieve OA rapidly enough, leading to catalyst decomposition (Pd black) before the reaction completes.
This guide provides the "High-Speed" protocol adjustments required to overcome this electronic barrier.
Module 1: The "Engine" – Catalyst & Ligand Selection[1]
User Query: "My reaction using Pd(PPh₃)₄ takes 24 hours and stalls at 60% conversion. How do I speed this up?"
Diagnostic: Triphenylphosphine (PPh₃) is insufficiently electron-rich to force oxidative addition on your deactivated substrate. The catalyst is likely decomposing (aggregating into inactive Pd black) faster than it can turn over.
Resolution: Switch to Bulky, Electron-Rich Ligands . You need ligands that push electron density onto the Palladium center to accelerate OA.
Recommended Systems
| Catalyst System | Ligand Class | Why it Works | Recommended For |
| Pd-PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | Extreme electron donation; highly stable to heat/air. "Throws" the Pd into the C-Br bond. | Fastest Kinetics (Suzuki/Negishi) |
| XPhos Pd G4 | Dialkylbiaryl Phosphine (Buchwald) | Large steric bulk prevents catalyst death; high electron density speeds up OA. | General Purpose (Suzuki/Buchwald-Hartwig) |
| P(t-Bu)₃ / Pd₂(dba)₃ | Tri-alkyl Phosphine | High electron density; sterically demanding. | Difficult Substrates (Heck/Stille) |
Module 2: The "Accelerator" – Energy Input Strategies
User Query: "I am using the right catalyst, but the reaction is still sluggish in refluxing THF."
Diagnostic: THF (boiling point 66°C) often fails to provide the activation energy required for electron-rich aryl bromides. Furthermore, prolonged heating promotes catalyst deactivation.
Resolution: Implement Microwave Irradiation or High-Boiling Solvents.
Protocol A: Microwave Acceleration (The "Sprint")
Microwave heating allows you to superheat solvents above their atmospheric boiling points, increasing the rate constant exponentially (Arrhenius equation).
-
Vessel: Sealed 10mL microwave vial.
-
Solvent: 1,4-Dioxane or Toluene/Water (immiscible mixtures work well due to interfacial heating).
-
Temperature: 120°C - 140°C.
-
Time: 10 - 30 minutes (vs. 12-24 hours thermal).
-
Warning: Ensure your substrate is stable at these temperatures.
Protocol B: Solvent Switch (The "Marathon")
If microwave is unavailable, switch to 1,4-Dioxane (bp 101°C) or Toluene (bp 110°C). Avoid DMF/DMAc if possible, as they can coordinate to Pd and retard the reaction, though they are sometimes necessary for solubility.
Module 3: Visualizing the Mechanism
To fix the reaction, you must visualize where it fails. The diagram below highlights the Rate-Limiting Step (OA) specific to your electron-rich substrate.
Figure 1: The catalytic cycle. The red arrow indicates where 1-Bromo-4-(4-methoxyphenoxy)benzene creates a bottleneck due to high electron density, requiring specialized ligands to overcome.
Module 4: Validated Experimental Protocol
Application: Rapid Suzuki-Miyaura Coupling Goal: < 1 Hour Reaction Time
Reagents:
-
Substrate: 1-Bromo-4-(4-methoxyphenoxy)benzene (1.0 equiv)
-
Boronic Acid: Arylboronic acid of choice (1.5 equiv)
-
Catalyst: Pd-PEPPSI-IPr (1.0 - 2.0 mol%)
-
Alternative: XPhos Pd G4 (2.0 mol%)
-
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Workflow:
-
Charge: Add substrate, boronic acid, base, and catalyst to a microwave vial equipped with a magnetic stir bar.
-
Purge: Seal the vial and purge with Argon or Nitrogen for 5 minutes (needle inlet/outlet).
-
Critical: Oxygen kills electron-rich phosphines/NHCs.
-
-
Solvent: Add degassed 1,4-Dioxane/Water via syringe.
-
React:
-
Method A (Microwave): Heat to 120°C for 20 minutes .
-
Method B (Oil Bath): Place in pre-heated block at 100°C for 2 hours .
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.
-
Analysis: Check conversion via HPLC/UPLC.
Module 5: Troubleshooting Flowchart
Use this decision tree to diagnose persistent issues.
Figure 2: Diagnostic logic for troubleshooting stalled reactions.
References
-
Valente, C. et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions (PEPPSI). Angewandte Chemie International Edition. Link
-
Martin, R. & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link
-
Organ, M. G. et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal.[1] Link
Sources
Validation & Comparative
1-Bromo-4-(4-methoxyphenoxy)benzene reactivity compared to 1-iodo-4-(4-methoxyphenoxy)benzene
[1]
Executive Summary
In the synthesis of complex diaryl ethers—common motifs in tyrosine kinase inhibitors and liquid crystalline materials—the choice between 1-bromo-4-(4-methoxyphenoxy)benzene (1-Br) and 1-iodo-4-(4-methoxyphenoxy)benzene (1-I) is often dictated by a trade-off between cost and reactivity.[1]
While 1-Br serves as a robust, cost-effective standard for high-temperature couplings, 1-I offers superior kinetics in palladium-catalyzed cross-couplings and unique access to hypervalent iodine chemistry.[1] This guide analyzes the mechanistic divergences between these two analogs, providing experimental data and decision frameworks to optimize your synthetic route.
Part 1: Chemical Profile & Structural Analysis[1]
Both compounds share the electron-rich 4-methoxyphenoxy backbone.[1] The p-alkoxy group acts as a strong electron-donating group (EDG), which increases electron density on the aryl ring bearing the halogen.
Electronic Consequence: The EDG renders the C–X bond less electrophilic compared to a neutral benzene ring. This deactivation makes the leaving group ability (I > Br) critical for the rate-determining oxidative addition step in metal catalysis.[1]
Comparative Properties Table
| Feature | 1-Bromo-4-(4-methoxyphenoxy)benzene | 1-Iodo-4-(4-methoxyphenoxy)benzene |
| CAS Number | 6793-92-6 | 26002-36-8 |
| Molecular Weight | 279.13 g/mol | 326.13 g/mol |
| C–X Bond Energy | ~81 kcal/mol (Stronger) | ~65 kcal/mol (Weaker) |
| Oxidative Addition Rate | Slow (Requires heat/active ligands) | Fast (Often occurs at RT) |
| Li-Halogen Exchange | Requires -78°C to 0°C; slower | Extremely fast at -78°C |
| Hypervalent Potential | None | High (Precursor to I(III) species) |
| Cost Profile | Low (Commodity Precursor) | High (Specialty Reagent) |
Part 2: Reactivity Profiles
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The primary application for both molecules is the formation of C–C bonds.[1]
-
The Iodo Advantage: The weak C–I bond allows oxidative addition to Pd(0) to occur rapidly, often without the need for specialized phosphine ligands. It is compatible with "ligandless" conditions or simple ligands like PPh₃.[1]
-
The Bromo Challenge: Due to the electron-rich nature of the phenoxy ring, the C–Br bond is deactivated. Successful coupling typically requires electron-rich, bulky ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) and elevated temperatures (80–100°C).
Lithium-Halogen Exchange
For generating organometallic nucleophiles (Ar-Li):
-
1-I undergoes exchange with n-BuLi or t-BuLi almost instantaneously at -78°C.[1] This speed prevents side reactions like directed ortho-lithiation (DoM) adjacent to the ether oxygen.[1]
-
1-Br undergoes exchange more slowly.[1] While effective, the slower rate allows competitive deprotonation at the position ortho to the oxygen (a strong directing group), potentially leading to mixtures of products.
Hypervalent Iodine Chemistry (The Exclusive Pathway)
This is the definitive differentiator. 1-I can be oxidized to form Iodine(III) species (e.g., using Selectfluor or oxidants like mCPBA/TsOH). These hypervalent species are powerful, metal-free oxidants used for dearomatization or oxidative cyclization. 1-Br is inert to these transformations.[1]
Part 3: Visualization of Reactivity Pathways
The following diagram illustrates the divergent synthetic utility of the two halides.
Caption: Divergent reactivity profiles. Note the exclusive access to hypervalent iodine chemistry (blue path) for the iodo-analog and the kinetic superiority in cross-coupling (green path).
Part 4: Experimental Protocols
Protocol A: High-Efficiency Suzuki Coupling (Using 1-I)
Use this protocol for temperature-sensitive substrates where the Bromo-analog fails or gives low yields.[1]
Reagents:
-
1-Iodo-4-(4-methoxyphenoxy)benzene (1.0 equiv)[1]
-
Arylboronic acid (1.2 equiv)[1]
-
Pd(OAc)₂ (1 mol%)[1]
-
K₂CO₃ (2.0 equiv)[1]
-
Solvent: Ethanol/Water (3:1)[1]
Method:
-
Charge a reaction vial with 1-I (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add Ethanol (3 mL) and Water (1 mL). Degas by bubbling nitrogen for 5 mins.
-
Add Pd(OAc)₂ (2.2 mg, 0.01 mmol). Note: No phosphine ligand is required due to the high reactivity of the C–I bond.
-
Stir at Room Temperature for 2–4 hours.
-
Monitoring: TLC should show complete consumption of the iodide. (The Bromo-analog would require heating to 60–80°C under these conditions).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Synthesis of Hypervalent Iodine Reagent (Exclusive to 1-I)
Converts the iodide into a [Bis(trifluoroacetoxy)iodo]arene analog for use as an oxidant.[1]
Reagents:
-
1-Iodo-4-(4-methoxyphenoxy)benzene (1.0 equiv)[1]
-
Oxone® (1.2 equiv)[1]
-
Trifluoroacetic acid (TFA) (Solvent/Reagent)[1]
Method:
-
Dissolve 1-I (1.0 mmol) in TFA (5 mL) at 0°C.
-
Add Oxone® (1.2 mmol) portion-wise over 10 minutes.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Observation: The reaction mixture will likely turn yellow/orange.
-
Workup: Concentrate the TFA (recycle if possible). Extract the residue with CHCl₃ and wash with water.
-
Result: Isolation of the trifluoroacetate-substituted hypervalent iodine species, stable for storage at -20°C.
Part 5: Decision Matrix
Use the following logic tree to select the correct starting material for your campaign.
Caption: Selection logic based on application requirements. The Iodo-analog is mandatory for oxidation chemistry and preferred for mild coupling conditions.
References
-
Suzuki-Miyaura Coupling Kinetics
- Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.
-
[1]
-
Hypervalent Iodine Synthesis
- Zhdankin, V. V. "Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds." John Wiley & Sons, 2013.
-
[1]
-
Lithium-Halogen Exchange Rates
- Parham, W. E.; Bradsher, C. K. "Aromatic Lithiation with n-Butyllithium and t-Butyllithium." Accounts of Chemical Research, 1982, 15(10), 300–305.
-
[1]
-
Synthesis of Diaryl Ethers
Safety Operating Guide
Proper Disposal Procedures: 1-Bromo-4-(4-methoxyphenoxy)benzene
CAS: 56705-89-6 | Formula: C₁₃H₁₁BrO₂ Common Synonyms: 4-Bromo-4'-methoxydiphenyl ether; 1-Bromo-4-(p-methoxyphenoxy)benzene.
Executive Summary: The "Zero-Error" Disposal Standard
For researchers and drug development professionals, the disposal of 1-Bromo-4-(4-methoxyphenoxy)benzene requires strict adherence to Halogenated Organic Waste protocols. Unlike standard organic waste, the presence of the bromine atom necessitates high-temperature incineration with acid gas scrubbing to prevent the formation of corrosive hydrobromic acid (HBr) and potential dioxin precursors.
Immediate Action Required:
-
Segregate: Never mix this compound (or its reaction mixtures) with non-halogenated solvents or aqueous waste.
-
Label: Clearly mark all waste containers as "HALOGENATED" .
-
Contain: Use chemically resistant High-Density Polyethylene (HDPE) or glass containers.
Chemical Characterization & Hazard Identification
Understanding the "Why" behind the protocol.
To ensure scientific integrity in your waste management, you must treat this compound not just as "chemical waste," but as a Halogenated Aromatic Ether .
| Property | Data | Operational Implication |
| Physical State | Solid (at 25°C) | Requires "Solid Hazardous Waste" stream for pure substance. |
| Halogen Content | Bromine (Br) | Critical: Must be incinerated at >1,100°C with scrubbers. Mixing with non-halogens ruins fuel-blending value and damages standard incinerators. |
| Solubility | Lipophilic (Organic Soluble) | Zero Drain Disposal. Insoluble in water; will persist in traps and contaminate aquatic systems. |
| Reactivity | Stable; Incompatible with strong oxidizers | Do not store waste near nitric acid or perchlorates. |
Pre-Disposal Segregation Strategy
The Causality of Cost and Safety
Effective disposal begins at the bench. You must segregate waste streams based on the Incineration Profile .
-
Why Segregate? If you mix 100 mL of a halogenated reaction mixture into a 20 L drum of non-halogenated acetone waste, the entire 20 L drum must now be processed as halogenated waste. This increases disposal costs by approximately 300% and complicates the facility's combustion process.
Segregation Logic Flowchart
The following diagram outlines the decision-making process for categorizing waste containing 1-Bromo-4-(4-methoxyphenoxy)benzene.
Figure 1: Decision logic for segregating halogenated aromatic ether waste streams.
Step-by-Step Disposal Protocols
Protocol A: Disposal of Pure Solid (Expired or Excess)
Use this for: Expired shelf stock, weighing boat residues, or isolated solid product.
-
Container Selection: Use a wide-mouth HDPE jar or the original glass amber bottle.
-
Transfer: Transfer the solid using a chemically resistant spatula. Avoid generating dust.[1][2][3][4]
-
Labeling:
-
Affix a hazardous waste tag.[5]
-
Constituents: Write "1-Bromo-4-(4-methoxyphenoxy)benzene" (do not use abbreviations).
-
Hazard Checkbox: Check "Toxic" and "Irritant."
-
Critical Note: Write "Contains Bromine / Halogenated" prominently on the tag.
-
-
Storage: Store in the "Solid Waste" satellite accumulation area (SAA) until pickup.
Protocol B: Disposal of Reaction Mixtures (Liquid Waste)
Use this for: Mother liquors, reaction solvents (e.g., THF, DMF, DCM) containing the compound.
-
Stream Selection: Regardless of the solvent used (even if it is non-halogenated like Acetone), the presence of the brominated solute classifies the entire mixture as Halogenated Solvent Waste .
-
Bulking: Pour into the laboratory's dedicated "Halogenated Waste" carboy (typically 10L or 20L HDPE).
-
Self-Validating Check: Ensure the carboy is compatible with the solvent (e.g., do not put chloroform in standard LDPE; use HDPE or Fluorinated HDPE).
-
-
Log Entry: Immediately record the volume and concentration (approximate) on the waste log attached to the carboy.
-
Cap: Ensure the cap is vented (if pressure buildup is possible) or tightly sealed immediately after addition.
Protocol C: Contaminated Debris (Gloves, Sharps, Weighing Boats)
-
Sharps: Needles used to inject solutions of this ether must go into a Red Biohazard/Sharps Container labeled "Chemically Contaminated."
-
Soft Debris: Nitrile gloves and paper towels contaminated with the substance should be placed in a clear heavy-duty bag, sealed, and placed inside the Solid Hazardous Waste drum. Do not throw in regular trash.
Emergency Spillage Procedures
In the event of a benchtop spill:
| Scenario | Response Procedure |
| Solid Spill | 1. Do not dry sweep (creates dust).2. Cover with wet paper towels (dampened with water) to prevent dispersal.3. Scoop up wet slurry and place in "Solid Hazardous Waste" container.4. Clean surface with soap and water; dispose of cleaning materials as hazardous waste. |
| Liquid Spill | 1. Evacuate immediate area if solvent vapors are strong.2. Use Universal Absorbent Pads or Vermiculite.3. Do not use combustible materials (sawdust) if the solvent is flammable.4. Place saturated absorbents into a sealed bag labeled "Debris - Halogenated Solvent." |
Regulatory & Compliance Context (RCRA)
While 1-Bromo-4-(4-methoxyphenoxy)benzene is not explicitly "P-listed" or "U-listed" by specific name under US EPA RCRA regulations, it is regulated by characteristic:
-
Waste Code Assignment:
-
If dissolved in spent halogenated solvents (e.g., DCM): F002 .
-
If dissolved in non-halogenated ignitable solvents (e.g., THF): D001 (Ignitable) + Halogenated contaminant .
-
Pure substance: Hazardous Waste, Solid, N.O.S. (Not Otherwise Specified) .
-
-
Marine Pollutant: Many brominated diphenyl ethers are marine pollutants. Treat this compound as environmentally persistent.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10465919, 1-Bromo-4-(4-methoxyphenoxy)benzene. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Identification Guidance (RCRA). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
